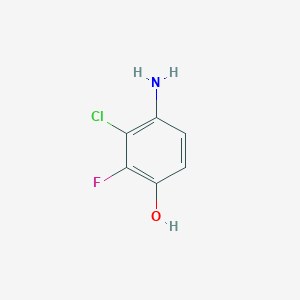

4-Amino-3-chloro-2-fluorophenol

Vue d'ensemble

Description

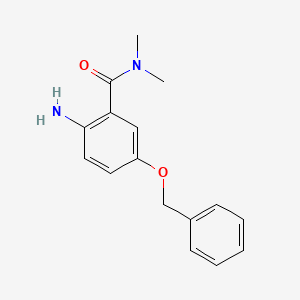

4-Amino-3-chloro-2-fluorophenol is a chemical compound with the molecular formula C6H5ClFNO . It is used as a raw material in the production of various applications such as medicines, pesticides, and dyes .

Synthesis Analysis

The synthesis of this compound can be achieved through several laboratory methods. One such method involves the Fries and Beckman rearrangements . Another method involves the preparation of 3-Amino-2-chloro-4-fluoro-phenol from 2-chloro-6-fluoro-3-methoxy-aniline .Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with chlorine, fluorine, and an amino group attached to the benzene ring . The exact mass of the molecule is 161.004364 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 161.561, a density of 1.5±0.1 g/cm3, a boiling point of 285.9±40.0 °C at 760 mmHg, and a flash point of 126.7±27.3 °C .Applications De Recherche Scientifique

Electrophilic Amination

Electrophilic amination of fluorophenol, including variants like 4-fluorophenol, demonstrates the process of removing the fluorine atom and introducing chlorine, as explored in studies on the interaction with diazenes. This reaction illustrates the chemical versatility and reactivity of fluorophenols, including 4-amino-3-chloro-2-fluorophenol, in synthetic chemistry (Bombek et al., 2004).

Intermolecular Interactions

The study of intermolecular interactions in derivatives of triazoles incorporating fluorophenols, such as 4-fluoro-3-phenoxyphenyl, sheds light on the importance of such compounds in understanding chemical bonding and molecular structure. This research has implications for the design of more effective pharmaceuticals and materials (Shukla et al., 2014).

Quantum Chemical Studies

Quantum chemical studies on compounds like 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, derived from fluorophenols, enhance understanding of molecular geometry and chemical reactivity. Such research is crucial for the development of new materials with desired electronic and optical properties (Satheeshkumar et al., 2017).

Ultrasound in Pollutant Degradation

The use of ultrasound in mineralizing organic pollutants, including fluorophenols, demonstrates the potential of this compound in environmental remediation. This research highlights the efficiency of sonochemical processes in breaking down complex pollutants (Goskonda et al., 2002).

Reductive Dechlorination

The study of reductive dechlorination by a sulfate-reducing consortium using chloro-fluorophenols as a model can lead to a better understanding of bioremediation processes. This research is pivotal in developing microbial strategies for environmental clean-up (Häggblom, 1998).

Anaerobic Transformation in Environmental Processes

Investigating the anaerobic transformation of phenol to benzoate using fluorophenols as analogues helps in understanding microbial pathways in the natural degradation of aromatic compounds. This is significant for assessing the environmental fate of industrial chemicals (Genthner et al., 1989).

Synthesis of Radiopharmaceuticals

The synthesis of no-carrier-added 4-[18F]Fluorophenol from fluorophenol derivatives like 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is crucial in the field of nuclear medicine, particularly for developing new radiopharmaceuticals (Ross et al., 2011).

Crystal Structure Analysis

Analyzing the crystal structures of monofluoro- and monochlorophenols at various temperatures and pressures, including derivatives like 3-fluorophenol and 3-chlorophenol, contributes to the field of material science, particularly in understanding polymorphism and its impact on material properties (Oswald et al., 2005).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-amino-3-chloro-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSXHCJONSYHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

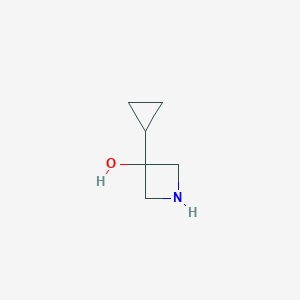

![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/structure/B3157227.png)

![O-[(3,4-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3157231.png)

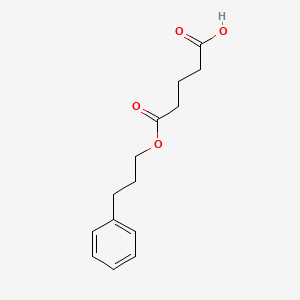

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B3157239.png)

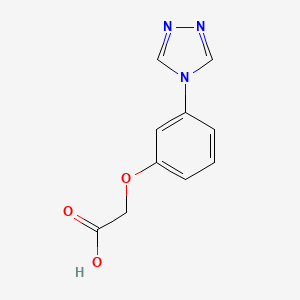

![2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid](/img/structure/B3157321.png)